![molecular formula C17H16N8O B2466195 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034524-75-7](/img/structure/B2466195.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a significant class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Chemical Reactions Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Scientific Research Applications
- Enzymatic inhibitory activity against CDK2/cyclin A2 was also observed for the most potent anti-proliferative compounds .
- Investigating the interaction of this compound with FABPs could provide insights into its role in lipid metabolism and related diseases .
- These transformations offer a convenient route to various nitrogen-containing heterocycles, which have diverse applications in medicinal chemistry and materials science .
- Their potential as energetic materials has been highlighted, making them interesting candidates for further investigation .
CDK2 Inhibition for Cancer Treatment
Fatty Acid-Binding Protein (FABP) Modulation
Nitrogen-Containing Heterocycle Synthesis
Energetic Materials
Antibacterial Activity
Future Directions
The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is still much to explore in terms of the biological properties and potential applications of these compounds.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration . This disruption can lead to the induction of apoptosis within cells, particularly in cancerous cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
properties
IUPAC Name |
2-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O/c26-16(15-10-21-25(23-15)14-6-2-1-3-7-14)18-8-4-5-13-9-19-17-20-12-22-24(17)11-13/h1-3,6-7,9-12H,4-5,8H2,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGPNOCSBSIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide |
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